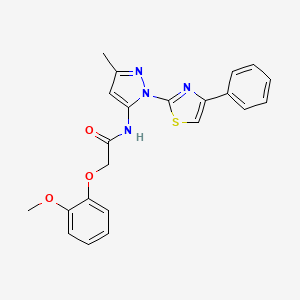

2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Descripción

This compound is a structurally complex molecule featuring a methoxyphenoxy-acetamide moiety linked to a pyrazole ring substituted with a methyl group at position 3 and a 4-phenylthiazol-2-yl group at position 1. The acetamide bridge allows for hydrogen bonding, which is critical for molecular recognition in pharmacological contexts .

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-15-12-20(24-21(27)13-29-19-11-7-6-10-18(19)28-2)26(25-15)22-23-17(14-30-22)16-8-4-3-5-9-16/h3-12,14H,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVACQMVLPFELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that incorporates various heterocyclic structures, notably thiazole and pyrazole moieties. These components are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a methoxyphenoxy group, a thiazole ring, and a pyrazole moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole and pyrazole rings can modulate enzyme activity and receptor interactions, leading to various pharmacological effects. For example, thiazole derivatives have been shown to inhibit phosphodiesterase enzymes involved in inflammatory processes .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria . The compound's potential as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Antioxidant Activity

Research has indicated that thiazole-containing compounds possess antioxidant properties. A study evaluating the effects of new thieno[2,3-c]pyrazole compounds on erythrocytes demonstrated that these compounds could mitigate oxidative stress induced by toxic substances . The antioxidant activity is vital for protecting cellular components from oxidative damage.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been well-documented. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, pyrazoles have been shown to target specific kinases involved in cancer progression . The unique structural features of this compound may enhance its efficacy against certain cancer cell lines.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study 2 | Assess antioxidant effects | Showed reduced oxidative stress markers in erythrocytes exposed to 4-nonylphenol when treated with thieno[2,3-c]pyrazoles. |

| Study 3 | Investigate anticancer properties | Induced apoptosis in A431 cancer cell line with an IC50 value lower than standard chemotherapeutics. |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of thiazole can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of methoxy groups has been linked to enhanced cytotoxicity against cancer cells, making this compound a candidate for further investigation in oncology.

Antimicrobial Properties

The thiazole ring is known for its antimicrobial activity. Preliminary studies suggest that this compound exhibits broad-spectrum antibacterial effects, potentially making it useful in treating infections caused by resistant strains of bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuroprotective Effects

Recent research highlights the neuroprotective potential of compounds containing thiazole and pyrazole structures. These compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in neurodegenerative disease management.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, the anticancer efficacy of various thiazole derivatives was evaluated using MTT assays. The results indicated that the compound exhibited potent cytotoxicity against breast cancer cell lines, with an IC50 value significantly lower than standard chemotherapeutic agents. Molecular docking studies suggested strong interactions with key protein targets involved in cell cycle regulation.

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of the antimicrobial properties was conducted against both Gram-positive and Gram-negative bacteria. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyrazole-Thiazole Derivatives

- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (41) (): Structural Differences: Replaces the 4-phenylthiazol-2-yl group with a phenyl-substituted thiazole and introduces a methylamino linker. Functional Impact: The absence of the phenylthiazole’s sulfur atom may reduce electronic interactions, while the methylamino group could alter steric hindrance .

- 2-Azido-N-(4-Phenylthiazol-2-yl)Acetamide (3) (): Structural Differences: Features an azide group instead of the methoxyphenoxy-acetamide chain. Functional Impact: The azide enhances reactivity for click chemistry but reduces stability compared to the methoxyphenoxy group .

Thiadiazole-Based Analogs ()

Compounds such as 5k, 5l, and 5m share the 2-methoxyphenoxy-acetamide backbone but replace the pyrazole-thiazole core with a 1,3,4-thiadiazole ring.

- Functional Impact: Thiadiazole analogs exhibit higher yields (e.g., 85% for 5m) but lower melting points compared to pyrazole-thiazole derivatives, suggesting reduced crystallinity.

Phenothiazine and Benzimidazole Derivatives ()

- DAP1a (): A phenothiazine-pyrazole hybrid lacking the acetamide linker.

- 2-Cyano-N-(4-(1-Methyl-1H-Benzo[d]Imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide (): Structural Differences: Replaces methoxyphenoxy with a cyano group and incorporates a benzimidazole ring.

Triazole-Thio Derivatives ()

- 2-((4-Allyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-N-(2-Methoxyphenyl)Acetamide :

- Structural Differences : Substitutes the pyrazole-thiazole core with a triazole-thio group.

- Functional Impact : The triazole’s nitrogen-rich structure may improve solubility but reduce aromatic stacking compared to thiazole .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling substituted phenoxyacetates with pyrazole-thiazole intermediates under alkaline or catalytic conditions. Key steps include:

- Substitution reactions : Alkylation of phenolic hydroxyl groups (e.g., using chloroacetyl chloride in DMF with K₂CO₃ as a base) .

- Cyclocondensation : Formation of the pyrazole-thiazole core via reaction with thiourea derivatives or thioamides .

- Characterization : Confirmation of structure via IR (e.g., C=O stretch at ~1667 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 430.2) .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S content (e.g., deviations <0.4% confirm purity) .

- Thermal Analysis : Melting point determination (e.g., sharp melting within 1–2°C range) to rule out polymorphic impurities .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against targets like α-glucosidase or kinases using fluorogenic substrates (IC₅₀ determination) .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative activity .

- Molecular docking : Preliminary computational studies (e.g., AutoDock Vina) to predict binding modes with active sites (e.g., thiazole moiety interacting with hydrophobic pockets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables like solvent polarity (DMF vs. THF), temperature (RT vs. 60°C), and catalyst loading (e.g., K₂CO₃ vs. Et₃N) .

- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps (e.g., slow cyclization requiring prolonged stirring) .

- Green Chemistry : Replace hazardous solvents (e.g., DMF) with ionic liquids or cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., distinguish pyrazole C-H from thiazole protons) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., via slow evaporation in EtOH/CHCl₃) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G**) .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at key positions (e.g., para-fluoro on phenyl rings, methyl on pyrazole) and compare bioactivity .

- QSAR Modeling : Use ML tools (e.g., Random Forest) to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ values .

- Pharmacophore Mapping : Identify critical motifs (e.g., methoxyphenoxy for hydrogen bonding) via scaffold-hopping studies .

Q. What computational methods are recommended to predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 inhibition, hERG liability, and hepatotoxicity .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated demethylation) using GLORYx or similar platforms .

- Free Energy Perturbation (FEP) : Refine docking poses to predict binding affinity changes due to substituent modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro activity and computational docking results?

- Methodological Answer :

- Re-evaluate Assay Conditions : Confirm target enzyme stability (e.g., buffer pH, cofactor availability) and rule out aggregation artifacts .

- Enhanced Sampling MD : Perform 100-ns molecular dynamics simulations to assess binding pose stability (e.g., RMSD <2 Å) .

- Synchrotron Crystallography : Obtain high-resolution protein-ligand structures to validate docking hypotheses .

Experimental Design Considerations

Q. What statistical approaches are critical for validating biological activity in animal models?

- Methodological Answer :

- Power Analysis : Predefine sample sizes (e.g., n=8/group) to ensure statistical significance (α=0.05, power=0.8) .

- Randomized Block Design : Control for inter-individual variability in murine models (e.g., Wistar rats stratified by weight) .

- ANOVA with Tukey’s Post Hoc : Compare dose-response curves across treatment groups (e.g., ED₅₀ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.